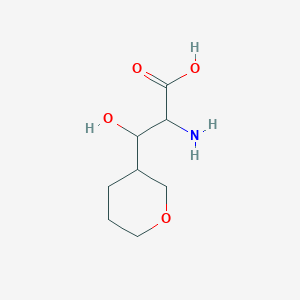
2-Amino-3-hydroxy-3-(tetrahydro-2h-pyran-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid can be achieved through several methods One common approach involves the use of tetrahydro-2H-pyran-3-yl derivatives as starting materialsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Similar structure but with a different position of the tetrahydro-2H-pyran ring.
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-2-yl)propanoic acid: Another isomer with the tetrahydro-2H-pyran ring in a different position.
Uniqueness
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is unique due to its specific ring structure and the position of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-6(8(11)12)7(10)5-2-1-3-13-4-5/h5-7,10H,1-4,9H2,(H,11,12) |
InChI Key |
XYJCHVMYEZDULD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















